5-(4-methylphenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
5-(4-methylphenoxy)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.13140809 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research on related compounds focuses on synthetic methodologies and the exploration of chemical properties. For instance, studies on the synthesis of various isoindole-1,3-dione derivatives and their reactions have led to the development of novel compounds with potential applications in material science and pharmaceuticals. These compounds are often explored for their unique photophysical properties and potential as building blocks in organic synthesis.
Synthesis and Reactions : The synthesis of complex molecules involving furan and isoindole units involves reactions such as cyclization, hydrolysis, and condensation under various conditions. These methodologies are essential for constructing molecules with precise structural features, potentially leading to materials with unique electronic, optical, or biological properties (Pimenova et al., 2003).
Photophysical Properties : Compounds derived from isoindole frameworks exhibit interesting photophysical behaviors. Studies on excited-state intramolecular proton transfer (ESIPT) inspired fluorescent dyes based on isoindole derivatives highlight their sensitivity to solvent polarity and their thermal stability, making them candidates for applications in fluorescence imaging and sensing (Deshmukh & Sekar, 2015).
Biological Applications
Isoindole derivatives have been explored for various biological activities, including antibacterial properties and enzyme inhibition. These studies contribute to the understanding of how modifications in the isoindole scaffold affect biological activity, potentially guiding the design of new therapeutic agents.
Antibacterial Activity : The synthesis and evaluation of isoindole-1,3-dione analogs have revealed compounds with significant antibacterial properties. These findings suggest the potential of isoindole derivatives in developing new antibacterial agents (Ahmed et al., 2006).
Enzyme Inhibition : Research into isoindole-1,3-dione derivatives has also included their role as enzyme inhibitors. Such compounds have been investigated for their ability to inhibit specific enzymes, indicating potential therapeutic applications in treating diseases related to enzyme dysregulation (Czopek et al., 2020).
Properties
IUPAC Name |
5-(4-methylphenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13-4-6-14(7-5-13)25-15-8-9-17-18(11-15)20(23)21(19(17)22)12-16-3-2-10-24-16/h4-9,11,16H,2-3,10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMCLSRQWGSZBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)CC4CCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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